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molecular formula C10H13N B122042 (2,3-Dihydro-1H-inden-2-yl)methanamine CAS No. 146737-65-7

(2,3-Dihydro-1H-inden-2-yl)methanamine

Cat. No. B122042
M. Wt: 147.22 g/mol
InChI Key: COWVOJUAZGKGRQ-UHFFFAOYSA-N
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Patent
US05750524

Procedure details

Dissolved in 100 ml of methanol were 10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indane, and 1.3 g of 10% palladium-carbon were added to the solution. The mixture was stirred for 4 hours under a hydrogen atmosphere. After separating the catalyst by filtration, the solvent was distilled off to obtain 5.04 g of 2-(aminomethyl)indane. This compound was immediately dissolved in 150 ml of methylene chloride, and 100 ml of water and 6.2 g of potassium carbonate were added to the solution, followed by vigorous stirring of the resultant mixture. While chilling with ice water, 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride were added in small portions. Thereafter, the mixture was stirred for 30 minutes. After an organic layer separated was taken out and dried, the solvent was distilled out of the organic layer. The resultant crystalline residue was recrystallized from a mixed solvent of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indane as a colorless needle crystal. Yield: 76%.
Name
2-(benzyloxycarbonylaminomethyl)indane
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH2:12][CH:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14]1)=O)C1C=CC=CC=1>CO.[C].[Pd]>[NH2:11][CH2:12][CH:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14]1 |f:2.3|

Inputs

Step One
Name
2-(benzyloxycarbonylaminomethyl)indane
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC1CC2=CC=CC=C2C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
1.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the solution
CUSTOM
Type
CUSTOM
Details
After separating the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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